4-Chloro-1H-indole-7-carboxylic acid
CAS No.: 875305-77-4
Cat. No.: VC7851474
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875305-77-4 |
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Molecular Formula | C9H6ClNO2 |
Molecular Weight | 195.60 |
IUPAC Name | 4-chloro-1H-indole-7-carboxylic acid |
Standard InChI | InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) |
Standard InChI Key | FSSABPRCBJORSR-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)Cl |
Canonical SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)Cl |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 195.60 g/mol. Key features include:
Structural Characteristics
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Indole backbone: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Substituents:
Physical Properties
Synthesis and Reactivity
Hydrolysis of Esters
A common method involves alkaline hydrolysis of ethyl 7-chloroindole-2-carboxylate derivatives:
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Reagents: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous ethanol.
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Conditions: Reflux for 1–18 hours, followed by acidification with HCl .
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Yield: Up to 95.8% reported for analogous indolecarboxylic acids .
Acylation-Hydrolysis Strategy
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Step 1: Acylation of 4,6-dimethoxyindoles with trichloroacetyl chloride.
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Step 2: Hydrolysis of the trichloroacetyl group to yield the carboxylic acid .
Chemical Reactivity
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Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.
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Chlorine Substituent: Susceptible to nucleophilic substitution (e.g., Suzuki coupling).
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Indole Core: Electrophilic substitution at C2 or C3 positions, influenced by methoxy and carboxylic acid directing groups .
Applications in Research
Medicinal Chemistry
The compound serves as a precursor for bioactive molecules:
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Antimicrobial Agents: Indole derivatives exhibit activity against bacterial and fungal pathogens .
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Anti-inflammatory Compounds: Structural analogs have shown inhibition of cyclooxygenase (COX) enzymes .
Macrocycle Synthesis
In acid-catalyzed reactions with aryl aldehydes, 4-chloro-1H-indole-7-carboxylic acid forms calixindoles—macrocyclic structures with applications in host-guest chemistry and catalysis. Key findings include:
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Unsymmetrical Linkages: Forms 2,2’-, 2,7’-, and 7,7’-linked macrocycles, contrasting with parent indoles that favor symmetrical 2,7’-linkages .
Hazard Statement | Precautionary Measures |
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H315 (Skin irritation) | Wear gloves and protective clothing |
H319 (Eye irritation) | Use safety goggles |
H335 (Respiratory irritation) | Use in well-ventilated areas |
Recent Research Advancements
Structural Modifications
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C3 Functionalization: Introduction of hydroxymethyl groups via Vilsmeier–Haack formylation enables further derivatization (e.g., azide incorporation for click chemistry) .
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Cross-Coupling Reactions: Palladium-catalyzed couplings at C4–Cl position to generate biaryl systems .
Biological Evaluations
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